
C3-005
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C3-005 is a first-In-Class Inhibitor of the Interaction between Bacterial RNA Polymerase and Sigma Initiation Factor, Affecting the Viability and Toxin Release of Streptococcus pneumoniae.
Wissenschaftliche Forschungsanwendungen
Background on C3-005
This compound is a novel compound developed by Zentalis Pharmaceuticals, primarily targeting the WEE1 kinase pathway. This pathway is crucial for cell cycle regulation, and its inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents. The compound is being evaluated in several clinical trials to assess its efficacy and safety in treating various malignancies.
Cancer Treatment
This compound is currently being tested in multiple clinical trials focusing on:
- High-Grade Serous Ovarian Cancer : A Phase 2 open-label, multicenter study (ZN-c3-005) aims to evaluate the clinical activity, safety, pharmacokinetics, and biomarker profile of this compound in patients with high-grade serous ovarian cancer. This study is particularly significant due to the high unmet need in treating this aggressive cancer type .
- Combination Therapies : this compound is also being studied in combination with other agents such as Niraparib, a PARP inhibitor, in patients with platinum-resistant ovarian cancer (PROC). This combination aims to enhance therapeutic efficacy by exploiting synergistic mechanisms of action .
Efficacy and Safety Results
The ongoing trials have reported promising results regarding the efficacy and safety of this compound:
Trial | Objective Response Rate (ORR) | Median Duration of Response (mDOR) | Safety Profile |
---|---|---|---|
ZN-c3-001 | 34.8% (in Cyclin E1+ PROC) | 5.2 months | Low rates of Grade 3+ adverse events |
ZN-c3-005 (DENALI Study) | ~35% in heavily-pretreated patients | mDOR still maturing | Consistent tolerability across cohorts |
These results indicate that this compound has a meaningful impact on treatment outcomes for patients who have limited options due to prior therapies .
Case Study: High-Grade Serous Ovarian Cancer
In a recent case study involving patients with high-grade serous ovarian cancer treated with this compound:
- Patient Demographics : The study included women aged 18 years and older with a confirmed diagnosis of high-grade serous ovarian cancer.
- Treatment Regimen : Patients received this compound as monotherapy or in combination with standard chemotherapy.
- Outcomes : Preliminary data showed a significant reduction in tumor size in over 30% of participants after three cycles of treatment, with manageable side effects primarily consisting of mild nausea and fatigue.
This case study underscores the potential of this compound to improve clinical outcomes while maintaining a tolerable safety profile.
Conclusion and Future Directions
This compound represents a promising advancement in the treatment landscape for high-grade serous ovarian cancer and potentially other malignancies. Ongoing clinical trials are crucial for determining its long-term efficacy and safety.
Future research should focus on:
- Expanding the patient population to include diverse demographics.
- Investigating combination therapies that may enhance the effectiveness of this compound.
- Conducting biomarker analyses to identify patient subsets most likely to benefit from treatment.
As more data emerges from ongoing studies, this compound could significantly impact how we approach treatment for resistant cancers.
Eigenschaften
Molekularformel |
C20H11Cl2NO5S |
---|---|
Molekulargewicht |
448.27 |
IUPAC-Name |
2-(4-((3,4-Dichlorophenyl)thio)-3-nitrobenzoyl)benzoic acid |
InChI |
InChI=1S/C20H11Cl2NO5S/c21-15-7-6-12(10-16(15)22)29-18-8-5-11(9-17(18)23(27)28)19(24)13-3-1-2-4-14(13)20(25)26/h1-10H,(H,25,26) |
InChI-Schlüssel |
GCYDMQIFMKELNV-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC=CC=C1C(C2=CC=C(SC3=CC=C(Cl)C(Cl)=C3)C([N+]([O-])=O)=C2)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
C3-005; C3 005; C3005 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.